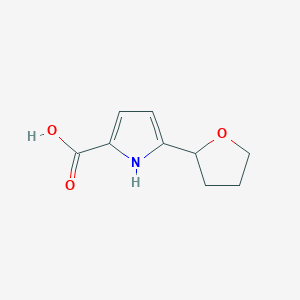

5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(oxolan-2-yl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-9(12)7-4-3-6(10-7)8-2-1-5-13-8/h3-4,8,10H,1-2,5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRXUVBREUGYKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=CC=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrole derivative with an oxolane-containing reagent in the presence of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The oxolane and pyrrole rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Similar compounds are categorized based on substituents at the pyrrole 5-position and modifications to the carboxylic acid group:

Physicochemical Properties

Biological Activity

5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyrrole ring fused with an oxolane moiety and a carboxylic acid functional group. The synthesis of this compound typically involves multi-step reactions that can include cyclization and functional group modifications. Recent studies have explored various synthetic pathways to enhance yield and purity, emphasizing the importance of structural modifications for biological efficacy.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound derivatives against various cancer cell lines. In vitro studies have demonstrated that these compounds can significantly reduce cell viability in human lung adenocarcinoma (A549) cells.

Case Study: Anticancer Efficacy

A study evaluated several derivatives of this compound, revealing structure-dependent anticancer activity. The results indicated that compounds with free amino groups exhibited enhanced cytotoxicity towards A549 cells while maintaining low toxicity towards non-cancerous cells (HSAEC-1 KT). The most potent derivative reduced A549 cell viability to 66% at a concentration of 100 µM, outperforming standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Cell Line | Viability (%) at 100 µM | Toxicity on Non-Cancerous Cells |

|---|---|---|---|

| Compound A | A549 | 66 | Low |

| Compound B | A549 | 70 | Moderate |

| Compound C | A549 | 50 | Low |

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against multidrug-resistant pathogens. These studies are crucial due to the rising incidence of antibiotic resistance among bacterial strains.

Case Study: Antimicrobial Efficacy

In a screening assay against clinically significant pathogens, derivatives demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae. Compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting their potential as effective antimicrobial agents .

Table 2: Antimicrobial Activity Against Resistant Strains

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound D | MRSA | <0.5 |

| Compound E | K. pneumoniae | <0.25 |

| Compound F | Pseudomonas aeruginosa | <0.75 |

The mechanism underlying the biological activity of this compound appears to involve the inhibition of key metabolic pathways in cancer cells and bacterial pathogens. For anticancer activity, it is hypothesized that these compounds induce apoptosis through mitochondrial pathways, while their antimicrobial effects may result from disruption of bacterial cell wall synthesis or interference with protein synthesis mechanisms.

Q & A

Q. What are the optimal synthetic routes for 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis of pyrrole-carboxylic acid derivatives often involves condensation reactions or functional group transformations. For example, reactions between lactones and amines under controlled heating (50–60°C) can yield pyrrole derivatives, as demonstrated in the synthesis of 1-(2-hydroxyethyl)-5-((2-hydroxyethyl)carbamoyl)-1H-pyrrole-2-carboxylic acid ( ). Key steps include:

- Monitoring reaction progress via ¹H-NMR (e.g., tracking lactone ring opening in DMSO-d₆) .

- Optimizing stoichiometry of reactants (e.g., excess ethanolamine or octylamine) to drive reactions to completion .

- Purification via flash chromatography (silica gel, gradient elution) to isolate products with >75% yield .

Q. How do substitution patterns at the pyrrole ring influence the physicochemical properties of this compound?

- Methodological Answer : Substituents at the pyrrole ring (e.g., oxolan-2-yl, methyl, or halogen groups) significantly alter solubility, reactivity, and bioactivity:

- Electron-donating groups (e.g., methoxy) enhance solubility in polar solvents, while halogens (e.g., Cl) introduce sites for nucleophilic substitution .

- Steric effects from bulky groups (e.g., oxolan-2-yl) may restrict rotational freedom, impacting molecular packing in crystalline forms .

- Table 1 : Comparative Effects of Substituents on Pyrrole Derivatives

| Substituent | Solubility (Polar Solvents) | Reactivity Profile |

|---|---|---|

| Oxolan-2-yl | Moderate | Stabilizes via H-bonding |

| 4-Methoxyphenyl | High | Electrophilic aromatic substitution |

| 3-Chloro-5-hydroxyphenyl | Low | Halogen-mediated cross-coupling |

Advanced Research Questions

Q. What advanced techniques are recommended for resolving the crystal structure of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical for determining absolute configuration and hydrogen-bonding networks .

- Challenges include:

- Managing twinned crystals via SHELXD for structure solution .

- Resolving disorder in the oxolan-2-yl group using anisotropic displacement parameters .

- Complementary techniques : Pair distribution function (PDF) analysis for amorphous phases or poorly diffracting crystals .

Q. How can researchers resolve contradictions in biological activity data for pyrrole-2-carboxylic acid derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

- Variability in assay conditions (e.g., pH, solvent effects on compound stability) .

- Structural analogs : Compare 5-(Oxolan-2-yl) derivatives with methyl- or halogen-substituted analogs using systematic SAR studies .

- Control experiments : Include reference compounds (e.g., known enzyme inhibitors) to validate assay reliability .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger Glide) to model binding to enzymes (e.g., kinases or oxidoreductases) .

- Molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .

- Quantum mechanical calculations (DFT, B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.